molecular formula C9H7N3O2 B15351061 4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione CAS No. 41740-54-9

4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione

Cat. No.: B15351061
CAS No.: 41740-54-9
M. Wt: 189.17 g/mol
InChI Key: ZMXUXZGSZLRCBY-UHFFFAOYSA-N
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Description

4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione is a heterocyclic compound characterized by its complex structure, which includes multiple nitrogen atoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a diamine with a diketone, followed by cyclization under acidic or basic conditions to form the imidazoquinoxaline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione has garnered interest in scientific research due to its diverse biological activities. It has been studied for its potential use in:

  • Medicine: The compound exhibits antitumor, antiallergenic, and anticonvulsant properties, making it a candidate for drug development.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.

  • Industry: Its unique properties may be exploited in the development of new materials and chemical processes.

Mechanism of Action

4H-Imidazo[1,5,4-DE]quinoxaline-2,5(1H,6H)-dione is part of a broader class of imidazoquinoxalines, which include compounds such as imidazo[1,5-a]quinoxaline and imidazo[1,2-a]quinoxaline. While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms and functional groups, which contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • Imidazo[1,5-a]quinoxaline

  • Imidazo[1,2-a]quinoxaline

  • Other derivatives of imidazoquinoxalines with varying substituents and functional groups

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Properties

CAS No.

41740-54-9

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

1,3,9-triazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,10-dione

InChI

InChI=1S/C9H7N3O2/c13-7-4-12-8-5(10-7)2-1-3-6(8)11-9(12)14/h1-3H,4H2,(H,10,13)(H,11,14)

InChI Key

ZMXUXZGSZLRCBY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC3=C2N1C(=O)N3

Origin of Product

United States

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